3-Methanesulfinylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKMQSHSSNEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90345-62-3 | |
| Record name | 3-methanesulfinylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 3 Methanesulfinylbenzoic Acid
Precursor Synthesis and Functional Group Introduction
The cornerstone of synthesizing 3-Methanesulfinylbenzoic acid is the efficient preparation of its direct precursor, 3-(methylthio)benzoic acid. This involves creating a benzoic acid scaffold that incorporates a methylthioether group at the meta-position.
Synthesis of Benzoic Acid Precursors with Sulfur Moieties
The introduction of sulfur into the benzoic acid framework is a key initial step. One of the most direct methods begins with a benzoic acid derivative that already contains a sulfur atom, typically as a thiol group. 3-Mercaptobenzoic acid is a common and commercially available starting material for this purpose. chemicalbook.comontosight.ai The presence of the thiol (-SH) group provides a direct handle for subsequent functionalization to introduce the required methyl sulfide (B99878) moiety.
Alternative approaches can involve the synthesis of sulfur-containing aromatic carboxylic acids from less functionalized precursors. For instance, processes have been developed to introduce sulfur into aromatic carboxylic acids like benzoic acid by reacting them with elemental sulfur in the presence of concentrated sulfuric acid. google.com However, for a targeted synthesis of a specific isomer like 3-(methylthio)benzoic acid, starting with a pre-functionalized precursor such as 3-mercaptobenzoic acid or a halogenated benzoic acid is generally more efficient and provides better regiochemical control.
Strategies for Introducing Sulfide Functionality
Once a suitable benzoic acid precursor with a reactive site is obtained, the methyl sulfide (-SCH₃) group can be introduced. The primary strategies include:
S-Alkylation of a Thiol: This is a widely used and efficient method. It involves the reaction of a mercaptobenzoic acid with a methylating agent. A common procedure uses 3-mercaptobenzoic acid and methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or ethanol. chemicalbook.comprepchem.com The base deprotonates the thiol group to form a more nucleophilic thiolate, which then attacks the methyl iodide in a classic S-alkylation reaction to form the thioether (sulfide). This reaction typically proceeds with high yield. chemicalbook.com
Nucleophilic Aromatic Substitution: An alternative route involves the reaction of a halogenated benzoic acid derivative with a methylthiolate source. For instance, 3-bromobenzoic acid can react with sodium methylthiolate. ontosight.ai A more complex, multi-step method can start from 3-chlorobenzonitrile, where the chloro group is displaced by sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com This method often requires phase-transfer catalysts to facilitate the reaction between the aqueous thiolate solution and the organic substrate. google.com
The following table summarizes common synthetic routes for the precursor, 3-(methylthio)benzoic acid.
| Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|
| 3-Mercaptobenzoic acid | Methyl iodide, Potassium carbonate, DMF | S-Alkylation | chemicalbook.com |
| 3-Mercapto-5-trifluoromethylbenzoic acid | Methyl iodide, Sodium hydroxide, Ethanol | S-Alkylation | prepchem.com |
| 3-Chlorobenzonitrile | 1. Sodium methyl mercaptide; 2. Solid alkali (e.g., NaOH) for hydrolysis | Nucleophilic Aromatic Substitution & Nitrile Hydrolysis | google.com |
Oxidative Transformations to Sulfoxide (B87167) Functionality
The conversion of the sulfide, 3-(methylthio)benzoic acid, to the target sulfoxide, this compound, is a delicate oxidative process. The primary challenge lies in achieving high selectivity for the sulfoxide while preventing over-oxidation to the corresponding sulfone. nih.gov
Regioselective Sulfide Oxidation Approaches
Selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. mdpi.com A variety of oxidizing agents and methods have been developed to achieve this transformation with high precision. organic-chemistry.org
A common and effective oxidant is hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org However, its use often requires careful control of reaction conditions—such as temperature, reaction time, and stoichiometry—to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. nih.gov To enhance selectivity, H₂O₂ is frequently used in conjunction with catalysts or specific solvent systems. For example, the use of H₂O₂ in glacial acetic acid has been reported as a "green" and highly selective method for oxidizing various organic sulfides to sulfoxides at room temperature without the need for metal catalysts. nih.gov Other reagents that have been employed for this selective oxidation include periodic acid (H₅IO₆) catalyzed by iron(III) chloride and sodium hypochlorite (B82951) pentahydrate. organic-chemistry.org
The choice of oxidant and reaction conditions is critical and must be tailored to the specific substrate to ensure that the sulfur atom is oxidized only to the sulfoxide state.
Catalytic Systems for Aerobic Oxidation of Sulfides
The use of molecular oxygen (O₂) or air as the terminal oxidant is highly desirable from an environmental and economic perspective, as it is abundant, inexpensive, and produces water as the only byproduct. mdpi.comnih.gov Research has focused on developing catalytic systems that can activate molecular oxygen for the selective oxidation of sulfides.
Systems have been developed where the chemoselectivity between sulfoxide and sulfone products can be controlled simply by adjusting the reaction temperature while using O₂ or air as the oxidant. acs.org Another approach involves using recyclable catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can facilitate the aerobic oxidation of sulfides to sulfoxides. nih.gov
To further enhance the "green" credentials of the oxidation process, significant effort has been directed towards developing transition-metal-free catalytic systems. These systems avoid the cost and potential toxicity associated with heavy metal catalysts.
One highly efficient transition-metal-free system utilizes a catalytic amount of molecular bromine (Br₂) with sodium nitrite (B80452) (NaNO₂) in water. mdpi.comnih.gov This system effectively uses molecular oxygen for the robust and acid-free aerobic oxidation of sulfides. The reaction proceeds under mild conditions and shows high selectivity for the sulfoxide product without significant over-oxidation to the sulfone. mdpi.com The proposed mechanism involves the initial oxidation of the sulfide by Br₂, with the resulting HBr being re-oxidized to Br₂ by NO₂, which is generated from NaNO₂ and facilitates the activation of O₂. mdpi.com
Another straightforward, transition-metal-free approach is the use of hydrogen peroxide in glacial acetic acid. nih.gov This simple and clean system provides excellent yields of sulfoxides at room temperature and is suitable for practical, large-scale synthesis. nih.gov
The following table details examples of transition-metal-free oxidation systems.
| Catalytic System / Reagents | Oxidant | Key Features | Reference |
|---|---|---|---|
| Br₂ / NaNO₂ / H₂O | Molecular Oxygen (O₂) | Mild, acid-free conditions; High selectivity for sulfoxide. | mdpi.comnih.gov |
| Glacial Acetic Acid | Hydrogen Peroxide (H₂O₂) | Room temperature; Simple procedure; High yields (90-99%). | nih.gov |
Role of Co-catalysts and Reaction Environment
The reaction environment and the presence of co-catalysts can significantly influence the selective oxidation of sulfides to sulfoxides. While specific studies on this compound are not abundant, general principles of sulfide oxidation can be applied.
The reaction environment, including the choice of solvent, can play a crucial role in the outcome of the oxidation. acs.org For instance, the chemoselectivity of sulfide oxidation can be controlled by the reaction temperature and the choice of solvent, allowing for the selective formation of either sulfoxides or sulfones. acs.org In some cases, the solvent can also act as a promoter for the reaction. acs.org
Co-catalysts are often employed to enhance the reaction rate and selectivity. For example, in the oxidation of toluenes to benzoic acids, which shares similarities with the oxidation of sulfides, Co(OAc)₂/NaBr/AcOH has been used as a catalytic system. organic-chemistry.org In other contexts, such as the Michael reaction, benzoic acid itself can act as a co-catalyst, increasing the reaction rate by decreasing the activation energies. rsc.org Metal-free quinoid catalysts have also been shown to promote chemoselective, light-induced thioether to sulfoxide oxidation at room temperature. organic-chemistry.org The use of such catalysts can allow for recharging and recycling without loss of activity and selectivity. organic-chemistry.org
The following table summarizes the role of various components in the reaction environment for sulfide oxidation:
| Component | Role | Example | Reference |
| Solvent | Controls chemoselectivity, can act as a promoter | Temperature-dependent control of sulfoxide vs. sulfone formation | acs.org |
| Co-catalyst | Enhances reaction rate and selectivity | Co(OAc)₂/NaBr/AcOH in toluene (B28343) oxidation | organic-chemistry.org |
| Co-catalyst | Increases reaction rate by lowering activation energy | Benzoic acid in Michael reactions | rsc.org |
| Catalyst | Promotes chemoselective oxidation | Metal-free quinoid catalyst for thioether oxidation | organic-chemistry.org |
Application of Peroxyacids in Sulfoxide Synthesis (e.g., m-CPBA)
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for the conversion of sulfides to sulfoxides. chemicalbook.comwikipedia.orgrsc.org Its preference in organic synthesis is due to its relative ease of handling compared to other peroxyacids. chemicalbook.comwikipedia.org The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), at room temperature. researchgate.net
The key to achieving a high yield of the sulfoxide is the careful control of the stoichiometry of the oxidizing agent. Using a slight excess of m-CPBA, typically around 1.5 equivalents, can drive the reaction to completion while minimizing the over-oxidation to the sulfone. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to ensure the desired product is formed without significant side products. orgsyn.org
The general reaction for the oxidation of a sulfide to a sulfoxide using m-CPBA is as follows:
R-S-R' + m-CPBA → R-SO-R' + m-chlorobenzoic acid
The reaction is typically selective for the sulfoxide when approximately one equivalent of m-CPBA is used.
| Reactant | Reagent | Conditions | Product | Reference |
| Thioether | 1.5 equiv. m-CPBA | DCM, room temp, 1h | Sulfoxide | researchgate.net |
| Sulfide | m-CPBA | CH₂Cl₂ | Sulfoxide/Sulfone | chemicalbook.com |
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced strategies such as solvent-free reactions and microwave-assisted synthesis for the preparation of sulfoxides.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, lower cost, and often, simpler work-up procedures. organic-chemistry.org For the oxidation of sulfides, various reagents and conditions have been developed to facilitate solvent-free transformations.
One approach involves the use of a solid-supported oxidizing agent. For example, permanganate (B83412) supported on active manganese dioxide has been used for the oxidation of sulfides under solvent-free conditions. organic-chemistry.org Another method utilizes urea-hydrogen peroxide as a stable and inexpensive solid oxidant, which can efficiently oxidize sulfides to sulfoxides and sulfones in a solid-state reaction. organic-chemistry.org
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has also been reported as an efficient promoter for the oxidation of sulfides in a solvent-free process, offering excellent yields and short reaction times. organic-chemistry.orgorganic-chemistry.org These methods align with the principles of green chemistry by minimizing waste and the use of hazardous substances.
| Reagent/Catalyst | Conditions | Advantages | Reference |
| Permanganate on MnO₂ | Heterogeneous/Solvent-free | Environmentally friendly | organic-chemistry.org |
| Urea-hydrogen peroxide | Solid-state | Stable, inexpensive, efficient | organic-chemistry.org |
| TAPC | Solvent-free | Excellent yields, short reaction times, chemoselective | organic-chemistry.orgorganic-chemistry.org |
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various organic compounds, including those with structures similar to this compound.
While specific literature on the microwave-assisted synthesis of this compound is limited, studies on related compounds demonstrate the potential of this methodology. For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids has been achieved in good yields within 2-3 minutes under focused microwave irradiation. nih.gov Similarly, novel imidazobenzothiazole derivatives have been prepared using microwave irradiation on an alumina (B75360) solid support in a solvent-free approach. nih.gov
Microwave irradiation can also be used to promote the deoxygenation of sulfoxides to thioethers, suggesting its applicability in controlling oxidation states. researchgate.net The non-thermal effects of microwaves, which are still a topic of research, are believed to contribute to the enhanced reaction rates and yields observed in many cases. nih.gov
| Reaction Type | Conditions | Key Advantages | Reference |
| Synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids | Focused microwave irradiation (2-3 min) | Rapid, good yields, simplified purification | nih.gov |
| Synthesis of imidazobenzothiazole derivatives | Microwave irradiation, alumina support, solvent-free | Efficient, environmentally friendly | nih.gov |
| Deoxygenation of sulfoxides | Zn/AcOH/SiO₂, microwave irradiation | Rapid, high yields, simple work-up | researchgate.net |
| Photooxidation of sulfoxides | Microwave irradiation, photosensitizer | Enhanced efficiency over thermal heating | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methanesulfinylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 3-Methanesulfinylbenzoic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the aromatic protons on the benzene (B151609) ring and the protons of the methyl group.
The aromatic region is expected to show complex multiplets due to the meta-substitution pattern. The proton at position 2 (H-2), being ortho to the carboxylic acid group, would likely appear as a singlet or a narrowly split triplet at the most downfield position of the aromatic signals due to the deshielding effects of both adjacent electron-withdrawing groups. The proton at H-6, ortho to the methanesulfinyl group, and the proton at H-4, ortho to the carboxylic acid group, are also expected to be shifted downfield. The proton at H-5, being meta to both substituents, would likely resonate at the most upfield position in the aromatic region. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. docbrown.info
The methyl protons of the methanesulfinyl group (-SOCH₃) are expected to produce a sharp singlet, as they have no adjacent protons to couple with. The chemical shift for these protons would be influenced by the electronegativity of the sulfoxide (B87167) group.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Broad Singlet | 1H |
| Aromatic H-2 | ~8.2 - 8.4 | Singlet/Triplet | 1H |
| Aromatic H-4/H-6 | ~7.8 - 8.1 | Multiplet | 2H |
| Aromatic H-5 | ~7.6 - 7.7 | Triplet | 1H |
| -SOCH₃ | ~2.7 - 2.9 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
The carbon of the carboxylic acid group (-COOH) is anticipated to resonate at the most downfield position, typically in the range of 165-175 ppm. docbrown.info The quaternary carbons of the benzene ring, C-1 (attached to -COOH) and C-3 (attached to -SOCH₃), will also be downfield, with their exact shifts influenced by the substituent effects. The remaining four aromatic carbons (C-2, C-4, C-5, C-6) will appear in the typical aromatic region of 120-140 ppm. researchgate.net The carbon of the methyl group (-SOCH₃) is expected to be the most upfield signal, reflecting its aliphatic nature, likely appearing in the 40-45 ppm range.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~167 |
| Aromatic C-3 | ~148 |
| Aromatic C-1 | ~132 |
| Aromatic C-2/C-4/C-5/C-6 | ~125-135 |
| -SOCH₃ | ~44 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also show correlations between each aromatic proton (H-2, H-4, H-5, H-6) and its directly attached carbon atom (C-2, C-4, C-5, C-6), confirming their one-bond connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include:
The methyl protons (-SOCH₃) showing a correlation to the C-3 carbon, confirming the attachment of the methanesulfinyl group to the ring at this position.
The aromatic proton H-2 showing correlations to the carboxylic carbon (-COOH) and carbons C-4 and C-6.
The aromatic proton H-4 showing correlations to carbons C-2, C-5, and C-6.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₈O₃S. The calculated monoisotopic mass (the sum of the masses of the most abundant isotopes of each element) is 184.0194 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that matches this value to within a few parts per million (ppm), thus confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information.
For this compound, the molecular ion ([C₈H₈O₃S]⁺˙, m/z = 184) would undergo characteristic fragmentation. Key predicted fragmentation pathways include:
Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 167 ([M-17]⁺). docbrown.info
Loss of the carboxyl group (-COOH): Another characteristic fragmentation, resulting in a fragment at m/z 139 ([M-45]⁺). docbrown.info
Loss of the methanesulfinyl group (-SOCH₃): Cleavage of the C-S bond would lead to a fragment at m/z 121, corresponding to the benzoyl cation.
Formation of the phenyl cation: Further loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) could produce the phenyl cation at m/z 77. docbrown.info
Cleavage of the methyl group: Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 169.
The collective data from these fragmentation pathways would create a unique mass spectral fingerprint, corroborating the structure established by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Carbonyl Stretching Frequencies (C=O)
The IR spectrum of a carboxylic acid like this compound is characterized by a very strong and distinct absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. spectroscopyonline.com For aromatic carboxylic acids, this peak typically appears in the region of 1710-1685 cm⁻¹. spcmc.ac.in The position of this band can be influenced by several factors, including conjugation with the aromatic ring, which tends to lower the frequency. pg.edu.pl In the solid state or in concentrated solutions, carboxylic acids often exist as hydrogen-bonded dimers, which can cause a broadening of the C=O stretching band. spcmc.ac.indocbrown.info A study on benzoic acid analogues showed a correlation between the C=O stretching frequency and the pKa value of the acid. nih.gov
| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Intensity |
| Carbonyl (C=O) of Carboxylic Acid | Stretch | 1760-1690 | Strong |
| Hydroxyl (O-H) of Carboxylic Acid | Stretch | 3300-2500 | Broad, Strong |
| Carbon-Oxygen (C-O) of Carboxylic Acid | Stretch | 1320-1210 | Medium |
| Sulfinyl (S=O) | Stretch | ~1050 | Strong |
Note: The exact wavenumber for this compound may vary based on its physical state and the presence of intermolecular interactions.
Characterization of Sulfinyl Group Vibrations (S=O)
The sulfinyl (S=O) group in this compound also gives rise to a characteristic absorption band in the IR spectrum. The S=O stretching vibration is typically strong and occurs in the range of 1070-1030 cm⁻¹ for sulfoxides. The precise frequency can be affected by the electronic environment of the sulfur atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. technologynetworks.comlibretexts.org Molecules containing chromophores, which are the parts of a molecule that absorb light, can be analyzed using this technique. libretexts.org For this compound, the benzene ring and the carbonyl group act as chromophores.
The UV-Vis spectrum of benzoic acid derivatives typically shows a few characteristic absorption bands. researchgate.net These absorptions are due to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group. pharmatutor.org The presence of the methanesulfinyl group, an auxochrome, can influence the position and intensity of these absorption maxima (λmax). tanta.edu.eg Generally, benzoic acid derivatives exhibit three main absorption bands around 190 nm, 230 nm, and 280 nm. researchgate.net The exact λmax values and molar absorptivity (ε) are sensitive to the solvent used and the pH of the solution. tanta.edu.eg
| Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 160-280 | Aromatic Ring, Carbonyl Group |
| n → π | 279-320 | Carbonyl Group |
Note: Specific λmax values for this compound require experimental measurement.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid. units.it
Single-Crystal X-ray Diffraction
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, etc. |
Note: The table represents the type of data obtained from a single-crystal X-ray diffraction experiment. Specific values for this compound are not available in the searched results.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a key technique used to analyze polycrystalline samples. units.it It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a substance can exhibit distinct physical properties. The PXRD pattern is a fingerprint of the crystalline solid. By analyzing the peak positions and intensities, one can identify the specific crystalline phase of this compound. researchgate.net Variable-temperature PXRD can also be employed to study phase transitions between different polymorphic forms. units.itresearchgate.net
Theoretical and Computational Chemistry Investigations of 3 Methanesulfinylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for predicting the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, energy, and the distribution of electron density, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations can determine the optimized geometry of a molecule, corresponding to its lowest energy state. From this optimized structure, various parameters such as bond lengths, bond angles, and dihedral angles can be obtained. These parameters are fundamental to understanding the molecule's three-dimensional shape and stability.
Table 1: Hypothetical Optimized Geometric Parameters for 3-Methanesulfinylbenzoic Acid (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-S | 1.80 Å |
| S=O | 1.50 Å | |
| C-COOH | 1.50 Å | |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.35 Å | |
| Bond Angles | C-S-O | 105.0° |
| O=S-C(aromatic) | 106.0° | |
| C(aromatic)-C-O(H) | 115.0° | |
| Dihedral Angles | C(aromatic)-C(aromatic)-S-O | Variable |
| C(aromatic)-C(carboxyl)-O-H | ~0° or ~180° |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deavogadro.cclibretexts.org The MEP surface is colored to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.netlibretexts.org Green and yellow areas represent intermediate potential values. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxyl and sulfinyl groups, making them susceptible to electrophilic attack. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, indicating its propensity for nucleophilic attack or deprotonation. researchgate.netresearchgate.net The aromatic ring would exhibit a more neutral potential, though the electron-withdrawing nature of the substituents would influence its reactivity.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netchemrxiv.orgnih.gov These different arrangements, known as conformers, can have different potential energies. The collection of all possible conformers and their corresponding energies forms the potential energy landscape of the molecule. chemrxiv.orgnih.gov
For this compound, key rotational barriers would exist around the C-S bond and the C-COOH bond. The rotation of the methanesulfinyl group and the carboxylic acid group relative to the benzene (B151609) ring would give rise to various conformers. The stability of these conformers would be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxyl hydrogen and the sulfinyl oxygen. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable (lowest energy) conformers. researchgate.netnih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. ims.ac.jp This involves identifying the starting materials (reactants), the final materials (products), and any intermediate structures. A crucial part of this modeling is the identification of the transition state, which is the highest energy point along the reaction pathway that separates reactants from products. ims.ac.jpyoutube.com
For reactions involving this compound, such as its esterification or reactions at the sulfinyl group, computational modeling could elucidate the mechanism. By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a chemical transformation. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. youtube.com
Chemical Reactivity and Mechanistic Pathways Involving 3 Methanesulfinylbenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of 3-methanesulfinylbenzoic acid is a key site for chemical modification, allowing for the formation of various derivatives through reactions such as esterification and amidation. These transformations are fundamental in synthesizing a range of compounds with potential applications in medicinal chemistry and materials science.
Esterification of this compound involves the reaction of its carboxylic acid functionality with an alcohol in the presence of an acid catalyst to form an ester. A common method for this transformation is the Fischer-Speier esterification, which typically utilizes an excess of the alcohol and a strong acid catalyst like sulfuric acid. tcu.eduyoutube.comresearchgate.net The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed. tcu.edu For instance, the reaction of this compound with methanol (B129727) under acidic conditions yields methyl 3-methanesulfinylbenzoate.
Alternative methods for esterification that may be applicable include using activating agents to convert the carboxylic acid into a more reactive intermediate. nih.gov Microwave-assisted heating has also been shown to accelerate esterification reactions, offering a more energy-efficient approach. researchgate.net
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄, Reflux | Methyl 3-methanesulfinylbenzoate |
| This compound | Ethanol | Microwave, H₂SO₄ | Ethyl 3-methanesulfinylbenzoate |
| This compound | n-Butanol | Dean-Stark trap, H₂SO₄ | n-Butyl 3-methanesulfinylbenzoate |
This table presents plausible esterification reactions based on general principles of organic synthesis.
The carboxylic acid group of this compound can also undergo amidation to form amides. This is typically achieved by reacting the carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. libretexts.org A more common approach involves the use of coupling reagents to activate the carboxylic acid, facilitating amide bond formation under milder conditions. ias.ac.inbachem.comnih.gov
Peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium salts (e.g., HBTU, HATU), are widely used for this purpose. bachem.comnih.gov The reaction proceeds by forming a highly reactive acyl-intermediate, which is then readily attacked by the amine. tifr.res.in These methods are crucial in peptide synthesis and can be applied to couple this compound with amino acids or peptides. scholaris.canih.gov The use of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required in these coupling reactions. bachem.com
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Examples |
|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
This table lists common coupling reagents applicable for the amidation of this compound.
Reactions at the Sulfinyl Group
The sulfinyl group in this compound is a versatile functional group that can undergo oxidation, reduction, and stereoselective transformations. These reactions provide pathways to a variety of sulfur-containing compounds.
The sulfinyl group of this compound can be oxidized to a sulfonyl group, yielding 3-(methylsulfonyl)benzoic acid. oakwoodchemical.comstenutz.eu This transformation is typically achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. nih.gov The reaction can be catalyzed by various metal catalysts, such as those based on niobium or tungsten, to improve efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org Other reagents like m-chloroperbenzoic acid (m-CPBA) and permanganates can also be employed for the oxidation of sulfoxides to sulfones. acsgcipr.org Care must be taken to control the reaction conditions to avoid unwanted side reactions. acsgcipr.org
Table 3: Reagents for Oxidation of Sulfoxides to Sulfones
| Oxidizing Agent | Catalyst/Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium carbide, Tantalum carbide |
| m-Chloroperbenzoic acid (m-CPBA) | |
| Potassium permanganate (B83412) (KMnO₄) | Supported on manganese dioxide |
| Urea-hydrogen peroxide with phthalic anhydride (B1165640) | Metal-free |
This table provides examples of reagents used for the oxidation of sulfoxides.
The sulfinyl group can be reduced back to a sulfide (B99878), converting this compound into 3-(methylthio)benzoic acid. chemicalbook.com A variety of reducing agents can accomplish this deoxygenation. organic-chemistry.orgresearchgate.net Common methods include the use of phosphorus-based reagents like triphenylphosphine, often in the presence of an activator. acs.org Other systems, such as sodium borohydride (B1222165) with iodine or triflic anhydride with potassium iodide, have also been shown to be effective and chemoselective for sulfoxide (B87167) reduction. organic-chemistry.org Some reductions can be catalyzed by metal complexes. wikipedia.org
Table 4: Reagents for Reduction of Sulfoxides to Sulfides
| Reducing System | Conditions |
|---|---|
| Triflic anhydride / Potassium iodide | Acetonitrile (B52724), Room temperature |
| Sodium borohydride / Iodine | Anhydrous THF |
| Thionyl chloride / Triphenylphosphine | THF, Room temperature |
| Indium / Pivaloyl chloride | Room temperature |
This table lists various reagent systems for the reduction of sulfoxides.
The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as a pair of enantiomers. wikipedia.org The synthesis of enantiomerically enriched or pure sulfoxides is of significant interest, particularly in asymmetric synthesis and for pharmaceutical applications. acs.orgnih.govnih.gov
One major approach to obtaining chiral sulfoxides is through the stereoselective oxidation of the corresponding prochiral sulfide. acs.orgnih.gov This can be achieved using chiral oxidizing agents or through catalysis with chiral metal complexes or enzymes. acsgcipr.orgillinois.edu Another strategy involves the kinetic resolution of a racemic mixture of the sulfoxide. nih.gov This can be done through enantioselective reduction, where one enantiomer is preferentially reduced to the sulfide, leaving the other enantiomer in excess. nih.gov Biocatalytic methods using sulfoxide reductases have shown promise in this area. nih.gov
The development of methods for the stereoselective synthesis and transformation of chiral sulfoxides is an active area of research, offering pathways to novel chiral ligands, auxiliaries, and biologically active molecules. acs.orgnih.govillinois.edu
Derivatives and Analogues of 3 Methanesulfinylbenzoic Acid
Synthesis of Substituted Aromatic Analogues
The benzene (B151609) ring of 3-methanesulfinylbenzoic acid is subject to electrophilic aromatic substitution, a fundamental process for introducing new functional groups. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the methanesulfinyl group (-SOCH₃) and the carboxylic acid group (-COOH).
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. aakash.ac.in Conversely, the methanesulfinyl group is also deactivating but is considered an ortho, para-director. When both are present on the benzene ring, their opposing influences must be considered. In the case of this compound, the positions ortho to the methanesulfinyl group are carbons 2 and 4, and the para position is carbon 6. The positions meta to the carboxylic acid group are carbons 5 and 1 (the latter being occupied by the methanesulfinyl group).
Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are activated by the ortho, para-directing sulfoxide (B87167) group. The specific distribution of products would depend on the reaction conditions and the steric hindrance posed by the incoming electrophile. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methanesulfinylbenzoic acids. youtube.com
Modification of the Carboxylic Acid Side Chain
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. aakash.ac.in These modifications can alter the compound's physical and chemical properties. Common derivatization reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, refluxing with methanol (B129727) and a catalytic amount of sulfuric acid would produce methyl 3-methanesulfinylbenzoate.
Amidation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride) followed by reaction with an amine leads to the formation of an amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (3-(methanesulfinyl)phenyl)methanol. Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. aakash.ac.in
These standard transformations allow for the systematic alteration of the side chain, which is a common strategy in medicinal chemistry to modulate properties like solubility, stability, and biological target interactions.
Bioisosteric Replacements and Structure-Reactivity Relationships
The carboxylic acid group, while often important for binding to biological targets, can present challenges such as poor membrane permeability and metabolic instability. nih.govucc.ie Bioisosteres are functional groups with similar physical or chemical properties that can replace the carboxylic acid to overcome these issues while retaining desired biological activity. drughunter.com The success of any replacement is highly context-dependent. uvm.edu
Common bioisosteres for carboxylic acids include:
| Bioisostere | Approximate pKa | Key Features | References |
| 5-Tetrazole | 4.5 - 4.9 | Acidic, more lipophilic than -COOH but may have lower permeability due to high desolvation energy. | drughunter.com |
| Hydroxamic Acid | 8 - 9 | Moderately acidic, strong metal chelator. | nih.gov |
| Acylsulfonamide | Varies | Can mimic acidity of -COOH and form multiple hydrogen bonds. | drughunter.com |
| 3-Hydroxyisoxazole | 4 - 5 | Planar, acidic isostere. | nih.gov |
These replacements can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov
The Hammett equation provides a quantitative framework for understanding how substituents on an aromatic ring affect reaction rates and equilibrium constants of a side-chain reaction. wikipedia.org It is defined as:
log(K/K₀) = σρ or log(k/k₀) = σρ
where:
K or k is the equilibrium or rate constant for the substituted reactant.
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the group.
ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not the substituent. It measures the sensitivity of the reaction to substituent effects. wikipedia.org
For this compound derivatives, introducing a new substituent onto the aromatic ring will alter the pKa of the carboxylic acid. An electron-withdrawing group (positive σ value) will stabilize the conjugate base (carboxylate anion) and increase the acidity (lower pKa). Conversely, an electron-donating group (negative σ value) will decrease acidity. The reaction constant (ρ) for the ionization of benzoic acids in water at 25°C is defined as 1. A positive ρ value for another reaction indicates that negative charge is built up in the transition state, and the reaction is aided by electron-withdrawing groups. wikipedia.org This principle allows for the prediction of how structural modifications to the aromatic ring will influence the chemical properties of the carboxylic acid group and other reactive sites. acs.orgnih.gov
Molecular Interactions and Supramolecular Chemistry of 3 Methanesulfinylbenzoic Acid
Hydrogen Bonding Networks in Solution and Solid State
Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a dominant role in the molecular organization of 3-Methanesulfinylbenzoic acid. libretexts.orgsavemyexams.com The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). jchemrev.com This dual capacity allows for the formation of robust and predictable hydrogen bonding networks.
In the solid state, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds between two molecules. libretexts.org This creates a stable eight-membered ring motif. These dimeric units can then be further interconnected through other weaker interactions. core.ac.uk The properties of nitrogen centers, when present in co-crystals, can also influence these networks, acting as either hydrogen-bond or Brønsted acceptors. rsc.org The presence of intermolecular hydrogen bonding significantly affects the physical properties of a substance, providing additional attractive forces between molecules that can lead to higher boiling and melting points. libretexts.org
The strength and geometry of hydrogen bonds can be inferred experimentally from crystallographic data, changes in vibrational frequencies (e.g., D-H stretching), and shifts in ¹H NMR peak positions. libretexts.org
Intramolecular hydrogen bonds occur when the donor and acceptor groups are present within the same molecule. libretexts.org For an intramolecular hydrogen bond to form in this compound, a hydrogen bond donor would need to be in close proximity to an acceptor site elsewhere in the molecule. Given the meta-substitution pattern, the carboxylic acid group and the methanesulfinyl group are separated by the benzene (B151609) ring.
Due to this spatial separation, the formation of a direct intramolecular hydrogen bond between the carboxylic acid proton and the sulfinyl oxygen is geometrically unlikely. Unlike ortho-substituted benzoic acids, such as salicylic (B10762653) acid, where a stable six-membered ring can be formed via an intramolecular hydrogen bond, the meta-arrangement in this compound does not favor such an interaction. quora.comyoutube.com The stability gained from such bonds in ortho-isomers can be significant, as seen in salicylic acid where the intramolecular hydrogen bond strength has been estimated to be around 10 kcal/mol. osti.gov In the absence of this interaction, the functional groups of this compound are more available for intermolecular interactions.
The carboxylic acid group of this compound readily engages in intermolecular hydrogen bonding with solvent molecules and other co-formers. The nature of these interactions is highly dependent on the properties of the solvent. jchemrev.com
In protic solvents (e.g., water, alcohols), the molecule can act as both a hydrogen bond donor and acceptor, integrating into the solvent's existing hydrogen bond network.
In aprotic polar solvents (e.g., dimethyl sulfoxide (B87167), acetone), the solvent molecules can act as strong hydrogen bond acceptors for the carboxylic acid's proton.
In non-polar solvents (e.g., toluene (B28343), hexane), the propensity for self-association through the formation of carboxylic acid dimers is increased, as the solvent does not compete for hydrogen bonding sites. stanford.edu
The formation of co-crystals with other molecules (co-formers) is a key strategy in crystal engineering, driven by the formation of specific and predictable hydrogen bonds. The interaction between a carboxylic acid and a pyridine-containing co-former, for example, is a well-established and robust supramolecular synthon. In such cases, a strong O-H···N hydrogen bond is typically formed. The sulfinyl oxygen of this compound could also participate as a hydrogen bond acceptor, interacting with donor groups on a co-former molecule. The study of nitrophthalic acids has shown that intermolecular hydrogen bonds in dimers can be stronger and more delocalized than potential intramolecular ones, highlighting the importance of these interactions in the solid state. nih.gov
| Interaction Type | Donor-Acceptor | Typical Distance (D···A, Å) | Typical Energy (kcal/mol) |
|---|---|---|---|
| Intermolecular Dimer | O-H···O=C | 2.6 - 2.8 | 5 - 10 (per bond) |
| Solvent Interaction (Protic) | O-H···O (solvent) | 2.7 - 3.0 | 3 - 7 |
| Co-former (Pyridine) | O-H···N (pyridine) | 2.5 - 2.7 | 6 - 12 |
| Weak Interaction | C-H···O | 3.0 - 3.5 | 0.5 - 2 |
Aromatic π-Stacking Interactions
The phenyl ring of this compound is capable of engaging in π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions, while generally weaker than hydrogen bonds, play a crucial role in the three-dimensional organization of molecules in the solid state. researchgate.net
There are two primary geometries for π-stacking:
Face-to-face: Where the aromatic rings are parallel but offset from one another (parallel-displaced). A true sandwich-style face-to-face arrangement is generally repulsive.
Edge-to-face (T-shaped): Where the positively charged edge (C-H bonds) of one ring interacts with the electron-rich face of another.
In the crystal structure of compounds containing aromatic rings, these π-stacking interactions often direct the packing of molecules into columns or layers. For instance, in some vanadyl complexes with Schiff base ligands, π-π stacking interactions are instrumental in the self-assembly of the complex molecules. researchgate.net The presence of substituents on the aromatic ring can modulate the strength and geometry of these interactions by altering the ring's quadrupole moment. The electron-withdrawing nature of the carboxylic acid and sulfinyl groups can influence the electronic distribution of the phenyl ring in this compound, which in turn affects how it interacts with neighboring rings. Studies on sulfoester and sulfonamide derivatives have shown that intramolecular π-stacking can be favored in the absence of strong hydrogen-bonding groups, demonstrating the competition between these forces in determining molecular conformation. rsc.org
Chalcogen Bonding Involving the Sulfinyl Group
Chalcogen bonding is a directional non-covalent interaction involving a chalcogen atom (Group 16), such as the sulfur atom in the sulfinyl group of this compound. nih.gov In this interaction, the electrophilic region on the chalcogen atom (often located along the extension of a covalent bond, known as a σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen, nitrogen, or another chalcogen atom. researchgate.net
The sulfur atom of the sulfinyl group (R-S(O)-R') is a potential chalcogen bond donor. This interaction has been recognized as a significant force in controlling protein conformations and in solid-state chemistry. nih.govresearchgate.net Research on aryl sulfoxides has demonstrated that intramolecular chalcogen bonds between the sulfur of the sulfoxide and a nearby Lewis basic atom (like an oxygen from an aldehyde) can lock the molecular conformation. nih.govntu.edu.sg
In the context of this compound, the sulfinyl sulfur could form intermolecular chalcogen bonds with a suitable Lewis base on a neighboring molecule. Potential acceptors include the carbonyl oxygen of the carboxylic acid group of another molecule or the sulfinyl oxygen itself. These interactions are highly directional, with a typical D-S···A angle close to 180° (where D is the atom covalently bonded to sulfur and A is the acceptor). acs.org While weaker than classical hydrogen bonds, these interactions can be a significant structure-directing element in the crystal packing. Computational and experimental studies on aryl sulfonium (B1226848) salts have shown that chalcogen bonding can facilitate the formation of photoactive charge-transfer complexes. rsc.org
| Interaction | Donor Atom | Acceptor Atom | Typical Interaction Distance | Key Feature |
|---|---|---|---|---|
| Intermolecular Chalcogen Bond | Sulfur (in Sulfinyl) | Oxygen, Nitrogen | Shorter than sum of van der Waals radii (~3.3 Å for S···O) | Highly directional (~180° angle) |
| Intramolecular Chalcogen Bond | Sulfur (in Sulfinyl) | Carbonyl Oxygen | Can lead to conformational locking | Dependent on molecular geometry |
Computational Modeling of Non-Covalent Interactions
Computational chemistry provides powerful tools for investigating the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the geometries and energies of dimers and larger clusters, elucidating the relative strengths of different interactions.
Computational studies can:
Predict stable conformations: By calculating the relative energies of different molecular arrangements, it is possible to predict the most stable conformations and packing motifs.
Quantify interaction energies: Energy decomposition analysis can partition the total interaction energy into its constituent parts, such as electrostatic, dispersion, and exchange-repulsion, providing insight into the nature of the bonds.
Visualize interactions: Techniques like Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) can visually map the regions of space involved in hydrogen bonding, π-stacking, and chalcogen bonding.
For example, a computational study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids used umbrella sampling and MM/GBSA calculations to understand their binding preferences to protein targets, highlighting how different binding modes arise from the molecule's structure. nih.gov Similar computational approaches applied to this compound could reveal the energetic landscape of its self-assembly, map the electrostatic potential to identify sites for hydrogen and chalcogen bonding, and predict the structures of potential co-crystals. Such simulations are invaluable for interpreting experimental data and for the rational design of new materials based on this molecule. nih.gov
Crystal Engineering and Solid State Design with 3 Methanesulfinylbenzoic Acid
Design and Formation of Cocrystals and Multicomponent Systems
The formation of cocrystals, which are structurally homogeneous crystalline materials containing two or more neutral components in a definite stoichiometric ratio, represents a significant strategy in modifying the physicochemical properties of a solid without altering its chemical identity. For 3-Methanesulfinylbenzoic acid, the presence of both a carboxylic acid group and a sulfinyl group offers intriguing possibilities for forming robust multicomponent systems.
Identification of Supramolecular Synthons
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to assemble molecules into desired crystalline architectures. In the case of this compound, several potential synthons can be hypothesized based on its functional groups:
Carboxylic Acid Dimer: The carboxylic acid group is a strong hydrogen bond donor and acceptor and frequently forms a highly stable homodimeric synthon, characterized by a cyclic motif. This is one of the most common and predictable synthons in crystal engineering.
Carboxylic Acid-Coformer Heterosynthons: When combined with other molecules (coformers) containing complementary functional groups, such as amides, pyridines, or other carboxylic acids, this compound can form a variety of heterosynthons. For instance, an acid-pyridine synthon involves a hydrogen bond between the carboxylic acid proton and the nitrogen of the pyridine (B92270) ring.
Sulfinyl Group Interactions: The sulfinyl group (S=O) is a potent hydrogen bond acceptor. It can compete with or complement the carboxylic acid group in forming hydrogen-bonded networks. It can interact with strong hydrogen bond donors on a coformer. Furthermore, the sulfinyl group can participate in other non-covalent interactions, such as dipole-dipole interactions.
A systematic screening of coformers would be necessary to experimentally identify and rank the hierarchy of these potential synthons.
Influence of Intermolecular Interactions on Crystal Packing
π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions, which can influence the arrangement of molecules in layers or columns.
Sulfur-based Interactions: The sulfur atom in the methanesulfinyl group could potentially engage in weak interactions, further influencing the local molecular environment.
The interplay of these forces would determine the final three-dimensional architecture of the crystalline solid. Computational modeling, in conjunction with experimental crystallographic data, would be invaluable in understanding and predicting these packing arrangements.
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (solvates), are critical areas of study in solid-state chemistry.
Control over Crystalline Forms
Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For this compound, a systematic investigation into its polymorphic landscape would involve crystallization experiments under a wide range of conditions, such as varying solvents, temperatures, and crystallization rates. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be essential for identifying and characterizing different polymorphic forms. Achieving control over the crystallization of a specific polymorph is a key goal in crystal engineering.
Solvent Inclusion and Solvate Formation
The interaction of this compound with solvent molecules during crystallization can lead to the formation of solvates. The size, shape, and hydrogen-bonding capabilities of the solvent molecule can significantly influence the resulting crystal structure. For example, crystallization from a protic solvent might lead to a structure where the solvent is integrated into the hydrogen-bonding network, while an aprotic solvent might be incorporated into voids within the crystal lattice. The study of solvate formation is crucial as it can affect the stability and handling of the solid material.
Advanced Analytical Methodologies for 3 Methanesulfinylbenzoic Acid Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For a polar aromatic compound like 3-Methanesulfinylbenzoic acid, both liquid and gas chromatography platforms are utilized, each with specific requirements and advantages.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound due to the compound's polarity, aromaticity, and UV-absorbing properties. Reversed-phase HPLC is the most common mode employed for this purpose. helixchrom.comsielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of polar aromatic acids. mdpi.com
The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The retention of this compound can be precisely controlled by adjusting the composition of the mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. helixchrom.com The pH of the mobile phase is a critical parameter; acidifying the mobile phase (e.g., with trifluoroacetic acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape on a C18 column. sigmaaldrich.comthermofisher.com
Purity is determined by detecting any impurities as separate peaks in the chromatogram. UV detection is commonly used, with the wavelength set to a maximum absorbance for the benzoic acid chromophore, often around 220-254 nm. sigmaaldrich.comust.edu The method's specificity and sensitivity make it ideal for quality control and quantitative analysis. ust.edunih.gov
Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Setting | Rationale/Comments |
|---|---|---|
| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) or equivalent | C18 is a standard reversed-phase packing providing good retention for aromatic acids. sigmaaldrich.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM TFA | Acid modifier to suppress ionization of the carboxyl group, ensuring good peak shape. sigmaaldrich.comthermofisher.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute the compound from the column. helixchrom.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples containing multiple impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. sigmaaldrich.com |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. sigmaaldrich.com |
| Detector | UV at 220-254 nm | The benzoic acid structure has strong UV absorbance in this range. sigmaaldrich.comresearchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. sigmaaldrich.com |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. youtube.com The carboxylic acid and sulfoxide (B87167) functional groups make the molecule highly polar and non-volatile, leading to poor chromatographic performance, severe peak tailing, and potential thermal degradation in the hot GC injector and column. youtube.comresearchgate.net
To overcome these limitations, chemical derivatization is required. researchgate.net This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. youtube.comgcms.cz The most common derivatization strategy for carboxylic acids is silylation. youtube.comlmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. tcichemicals.com This reaction effectively "caps" the polar group, reducing hydrogen bonding and increasing volatility. acs.org The sulfoxide group is generally stable under these conditions and does not require derivatization for the compound to become amenable to GC analysis.
The derivatized sample can then be injected into the GC, where it is separated from other components based on its boiling point and interactions with the column's stationary phase.
Table 2: General Procedure for Silylation of Carboxylic Acids for GC Analysis
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Drying | The sample containing the acid is thoroughly dried. | Water can react with the silylating reagent, reducing derivatization efficiency. gcms.cz |
| 2. Add Solvent | The dry sample is dissolved in an aprotic solvent (e.g., pyridine (B92270), acetonitrile, DMF). | Provides a reaction medium that does not interfere with the silylation reagent. lmaleidykla.lt |
| 3. Add Reagent | A silylating reagent (e.g., BSTFA with 1% TMCS) is added to the sample solution. | The reagent reacts with the active hydrogen on the carboxylic acid. tcichemicals.com |
| 4. Reaction | The mixture is heated (e.g., 60-80 °C) for a specific time (e.g., 30-60 min). | Heating accelerates the derivatization reaction to ensure complete conversion. tcichemicals.com |
| 5. GC Analysis | The resulting solution containing the TMS-ester derivative is injected directly into the GC. | The volatile derivative is now suitable for separation by gas chromatography. nih.gov |
Hyphenated Techniques for Coupled Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for providing both separation and structural identification in a single analysis. ajpaonline.comijarnd.comnih.gov These methods are indispensable for confirming the identity of this compound and for characterizing any related impurities or metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It is exceptionally well-suited for the analysis of this compound. The method allows for the determination of the compound's molecular weight and provides structural information through fragmentation analysis. nih.gov
For a polar molecule like this compound, electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. The mass spectrum of aromatic sulfoxides can show characteristic fragmentation patterns, including the neutral loss of sulfur monoxide (SO) or sulfur dioxide (SO₂). researchgate.netresearchgate.net
Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity and for quantitative studies. nih.gov In this technique, the precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce product ions, creating a specific fragmentation pattern that serves as a highly selective fingerprint for the compound. This is particularly useful for analyzing the compound in complex matrices, such as in metabolic studies where metabolites like carbofuran (B1668357) and 3-hydroxycarbofuran (B132532) are monitored alongside the parent compound. acs.orgnih.gov
Table 3: Exemplary LC-MS/MS Parameters for Related Compound Analysis
| Parameter | Typical Setting | Reference/Comment |
|---|---|---|
| LC Column | Zorbax Bonus-RP (150 mm x 2.1 mm, 5 µm) | Reversed-phase column suitable for metabolites of varying polarity. nih.gov |
| Mobile Phase | Gradient of Water/Methanol/Acetonitrile with Ammonium Acetate | Volatile buffer compatible with MS detection. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | ESI is standard for polar compounds. Mode depends on analyte structure. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | QqQ is excellent for quantification, while Ion Trap can provide multi-stage fragmentation (MSⁿ). nih.govnih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | For quantitative analysis, monitoring specific precursor-to-product ion transitions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography with mass spectrometry, providing definitive identification of analytes separated by GC. slideshare.net Following the necessary derivatization of this compound to its trimethylsilyl (TMS) ester as described in section 9.1.2, the sample is introduced into the GC-MS system.
The mass spectrometer is typically operated with electron ionization (EI), which is a high-energy process that causes extensive and reproducible fragmentation of the molecule. unina.it The resulting mass spectrum is a characteristic fingerprint that can be compared to spectral libraries for identification. For the TMS derivative of a benzoic acid, the mass spectrum often shows an abundant molecular ion ([M]•+) and a prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) from the silyl (B83357) group. researchgate.net Other fragment ions arise from the cleavage of the aromatic ring and the ester group. nih.gov This fragmentation pattern is highly useful for structural confirmation.
Table 4: Typical GC-MS Parameters for Derivatized Benzoic Acid Analysis
| Parameter | Typical Setting | Reference/Comment |
|---|---|---|
| GC Column | DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice. researchgate.net |
| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) | Programmed ramp to separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for EI, produces reproducible fragmentation patterns for library matching. unina.it |
| Mass Analyzer | Quadrupole | Common mass analyzer for routine GC-MS analysis. unina.it |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM is used for sensitive quantification of known analytes. nih.gov |
LC-NMR Spectroscopy
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for unambiguous structure elucidation. nih.govglobalresearchonline.net It directly couples the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. researchgate.netmdpi.com This is particularly valuable for distinguishing between isomers (e.g., 2-, 3-, and 4-Methanesulfinylbenzoic acid), which may have identical mass spectra and similar chromatographic retention times but will have unique NMR spectra.
LC-NMR can be operated in several modes. In "on-flow" mode, NMR spectra are acquired as the chromatographic peak elutes through the NMR flow cell. mdpi.com For more detailed analysis, "stop-flow" mode is used, where the chromatographic flow is halted when the peak of interest is inside the NMR flow cell, allowing for the acquisition of more sensitive and time-consuming 2D NMR experiments (e.g., COSY, HSQC, HMBC). globalresearchonline.net Another approach is peak trapping or loop collection, where the eluent corresponding to a peak is stored in a loop or on a solid-phase extraction (SPE) cartridge for later, offline NMR analysis. rsc.org
While LC-MS is often used in parallel for sensitive detection and molecular weight determination, LC-NMR provides the definitive structural data needed to fully characterize the molecule and any unknown impurities or degradation products without the need for physical isolation. mdpi.comresearchgate.net
Table 5: Comparison of LC-NMR Operational Modes
| Mode | Description | Advantages | Disadvantages |
|---|---|---|---|
| On-Flow | NMR spectra are recorded continuously as the eluent flows through the detector. mdpi.com | Fast; provides a real-time "NMR chromatogram". | Low sensitivity; only strong 1D ¹H spectra are feasible; limited by NMR acquisition time vs. peak width. |
| Stop-Flow | The HPLC pump is stopped when the analyte peak is centered in the NMR flow cell. globalresearchonline.net | Greatly increased sensitivity; allows for long 1D and 2D NMR experiments (COSY, HSQC, HMBC). | Time-consuming; requires precise timing to capture the peak maximum. |
| Loop/Cartridge Storage | The eluent for one or more peaks is diverted into storage loops or onto SPE cartridges. rsc.org | Allows for very long NMR experiments on multiple peaks from a single run; solvent can be exchanged. | Can be complex; potential for sample loss or contamination during transfer. researchgate.net |
Specialized Spectroscopic Techniques for In-situ and Real-time Monitoring
The dynamic nature of chemical reactions and the subtle structural changes that molecules undergo necessitate advanced analytical methodologies capable of providing real-time data. For a compound like this compound, which possesses distinct functional groups, specialized spectroscopic techniques are invaluable for in-situ monitoring of its synthesis, degradation, or interaction with other molecules. These methods allow researchers to observe reaction kinetics, identify transient intermediates, and understand mechanistic pathways without the need for sample extraction and quenching, which can alter the chemical environment.
In the context of this compound research, techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are particularly powerful. These vibrational spectroscopic methods can provide detailed structural information based on the characteristic vibrations of the carboxyl, sulfinyl, and aromatic groups within the molecule.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a surface-sensitive technique ideal for monitoring reactions in solution in real-time. azom.com It works by measuring the changes in an internally reflected infrared beam when it comes into contact with a sample. azom.com For the study of this compound, an ATR probe can be directly immersed into a reaction vessel. This allows for the continuous collection of infrared spectra as the reaction progresses.
For instance, in the synthesis of this compound via the oxidation of 3-(Methylthio)benzoic acid, ATR-FTIR can be employed to monitor the disappearance of the reactant and the appearance of the sulfoxide product. The key vibrational modes to monitor would be the S=O stretch of the sulfinyl group and the C=O and O-H stretches of the carboxylic acid group.
Below is a table of characteristic infrared frequencies that would be relevant for monitoring a reaction involving this compound.
Table 1: Key Infrared Vibrational Frequencies for Monitoring this compound Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observation during Synthesis |
|---|---|---|---|
| Sulfide (B99878) (R-S-R') | C-S Stretch | 600-800 | Decrease in intensity |
| Sulfoxide (R-S=O-R') | S=O Stretch | 1030-1070 | Increase in intensity |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Shift in position due to electronic effects |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Change in band shape and position |
| Benzene (B151609) Ring | C=C Stretch | 1450-1600 | Minimal change, serves as internal standard |
This table is a representation of typical data and not from a specific experiment on this compound.
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net A significant advantage of Raman spectroscopy is its low interference from water, making it exceptionally well-suited for studying reactions in aqueous media. epa.gov For in-situ and real-time monitoring, a Raman probe can be similarly immersed in the reaction mixture.
In the study of this compound, Raman spectroscopy can provide detailed information about the phenyl ring and the sulfur-containing functional group. ias.ac.iniaea.org For example, during a reaction, changes in the vibrational modes of the benzene ring can indicate alterations in substitution patterns or electronic effects transmitted from the methanesulfinyl and carboxyl groups.
The following table outlines the expected Raman shifts for the key functional groups in this compound, which would be critical for real-time analysis.
Table 2: Characteristic Raman Shifts for In-situ Analysis of this compound
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Application in Real-time Monitoring |
|---|---|---|---|
| Sulfoxide (R-S=O-R') | S=O Stretch | 1030-1070 | Quantify formation of the sulfoxide |
| Benzene Ring | Ring Breathing Mode | ~1000 | Monitor integrity and substitution of the ring |
| Carboxylic Acid | C=O Stretch | 1630-1680 | Observe changes in the carboxyl environment |
| Benzene Ring | C-H In-plane Bend | 1000-1300 | Detect conformational or interaction changes |
This table is a representation of typical data and not from a specific experiment on this compound.
By combining the real-time data from these specialized spectroscopic techniques, researchers can gain a comprehensive understanding of the chemical processes involving this compound. The ability to observe reaction dynamics as they happen is a significant advancement over traditional analytical methods that rely on discrete time-point sampling.
Q & A
Q. What statistical methods address clustered data in high-throughput screening of this compound analogs?
- Methodological Answer : Mixed-effects models account for batch variability in screening data. Principal Component Analysis (PCA) reduces dimensionality to identify structure-activity relationships (SARs). Bootstrapping validates reproducibility, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons in large datasets .
Q. How can researchers validate the environmental toxicity of this compound degradation products?
- Methodological Answer : Use LC-QTOF-MS to identify degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH). Ecotoxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) assess acute and chronic effects. Compare results to EPA guidelines for hazard classification .
Literature & Resource Guidance
Q. What databases and search strategies efficiently retrieve peer-reviewed studies on this compound?
- Methodological Answer : Use SciFinder and Reaxys with keywords: This compound, sulfoxide derivatives, benzoic acid synthesis. Filter by "crystal structure" for XRD data or "biological activity" for pharmacological studies. Cross-reference patents (e.g., USPTO, Espacenet) for synthetic innovations. Avoid non-peer-reviewed sources like BenchChem .化知为学24年第二次有机seminar——文献检索与常见术语31:37

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

